molecular formula C10H12N4 B11907411 4-(aminomethyl)-1-phenyl-1H-pyrazol-5-amine

4-(aminomethyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B11907411
M. Wt: 188.23 g/mol
InChI Key: HONUZXBTNJBRPW-UHFFFAOYSA-N
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Description

4-(aminomethyl)-1-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of 1-phenyl-1H-pyrazol-5-amine with formaldehyde and a reducing agent. One common method is the reductive amination of 1-phenyl-1H-pyrazol-5-amine using formaldehyde and sodium cyanoborohydride. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

4-(aminomethyl)-1-phenyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazole ring.

    4-(aminomethyl)benzoic acid: Contains a benzoic acid moiety instead of a pyrazole ring.

    4-(aminomethyl)indole: Features an indole ring instead of a pyrazole ring.

Uniqueness

4-(aminomethyl)-1-phenyl-1H-pyrazol-5-amine is unique due to the presence of both an amino group and a pyrazole ring. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

4-(aminomethyl)-2-phenylpyrazol-3-amine

InChI

InChI=1S/C10H12N4/c11-6-8-7-13-14(10(8)12)9-4-2-1-3-5-9/h1-5,7H,6,11-12H2

InChI Key

HONUZXBTNJBRPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)CN)N

Origin of Product

United States

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